molecular formula C24H25N5O3 B2726142 2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 902154-81-8

2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No. B2726142
CAS RN: 902154-81-8
M. Wt: 431.496
InChI Key: MFMOPHUIDZZWJE-UHFFFAOYSA-N
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Description

The compound “2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the IUPAC name 2- (8-methyl-4-oxochromeno [4,3-c]pyrazol-1 (4H)-yl)acetic acid . It has a molecular weight of 258.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O4/c1-7-2-3-10-8 (4-7)12-9 (13 (18)19-10)5-14-15 (12)6-11 (16)17/h2-5H,6H2,1H3, (H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

  • A related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated significant DPPH radical scavenging activity, as well as analgesic and anti-inflammatory activities in comparison with standard treatments. This suggests potential applications in managing pain and inflammation, as well as in antioxidant therapies (Nayak et al., 2014).

Coordination Complexes and Antioxidant Activity

  • Novel coordination complexes constructed from pyrazole-acetamide derivatives, including N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide, showed significant antioxidant activity. This highlights the potential use of such compounds in developing antioxidants (Chkirate et al., 2019).

Pharmacological Applications

  • Research on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including compounds with acetamide groups, focused on their potential in toxicity assessment, tumor inhibition, and as antioxidant, analgesic, and anti-inflammatory agents (Faheem, 2018).

Synthesis and Structural Analysis

  • The synthesis of novel compounds and their structural analysis, such as N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, contribute to the understanding of molecular structures and properties, essential for developing new applications (Sebhaoui et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been the focus of research due to their confirmed biological and pharmacological activities . Therefore, it’s reasonable to expect that future research could explore the potential applications of this compound in various fields, including medicine and pharmacology.

properties

IUPAC Name

2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-7-8-21-17(13-16)23-18(24(31)32-21)14-25-29(23)15-22(30)26-19-5-3-4-6-20(19)28-11-9-27(2)10-12-28/h3-8,13-14H,9-12,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMOPHUIDZZWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2N(N=C3)CC(=O)NC4=CC=CC=C4N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

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